REACTION_CXSMILES
|
COC([C:5]1[C:6]([C:15]([CH3:18])([CH3:17])[CH3:16])=[N:7][N:8]2[CH:13]=[C:12]([Br:14])[CH:11]=[CH:10][C:9]=12)=O.[OH-].[Na+]>OS(O)(=O)=O.O>[Br:14][C:12]1[CH:11]=[CH:10][C:9]2[N:8]([N:7]=[C:6]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:5]=2)[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×60 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (heptane:EtOAc 95:5→90:10)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(C2)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |